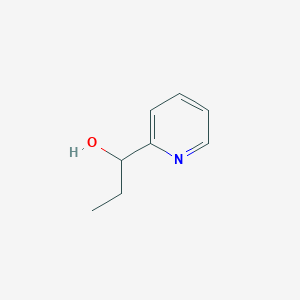
1-(Pyridin-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-yl)propan-1-ol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
1-(Pyridin-2-yl)propan-1-ol serves as a scaffold for developing new pharmaceuticals due to its biological activity. Research indicates its potential as an inhibitor for certain enzymes and receptors, particularly in modulating neurotransmitter systems, which may have implications for treating neurological disorders .
Case Study:
A study investigated the compound's role in influencing signaling pathways related to cellular responses. It was found to bind effectively to specific receptors, suggesting its utility in drug development aimed at neurological conditions.
Catalysis
The compound is utilized as a ligand in coordination chemistry. Its ability to stabilize transition metal complexes enhances catalytic reactions, making it valuable in various industrial applications.
Applications in Catalysis:
- Used in reactions involving transition metals that facilitate organic transformations.
- Acts as a precursor for synthesizing other useful compounds through catalytic processes.
Material Science
In material science, this compound's structural properties make it suitable for developing advanced materials and coatings. Its interactions with biological membranes also suggest potential applications in drug delivery systems.
Properties:
The compound exhibits good solubility characteristics, which can be advantageous in formulating materials that require specific interactions with biological systems .
Summary of Applications
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(Pyridin-2-yl)propan-1-ol, and how can purity be optimized?
- The compound can be synthesized via nucleophilic substitution or catalytic coupling between pyridine derivatives and propanol precursors. A common method involves reacting 2-bromopyridine with propan-1-ol under basic conditions (e.g., KOH/EtOH). Purity is typically assessed using HPLC with UV detection (λ = 254 nm) or GC-MS to identify byproducts like 2-[(pyridin-2-yl)oxy]propan-1-ol, a common degradation intermediate . Recrystallization in ethanol/water mixtures improves purity, monitored by melting point analysis (expected range: 85–90°C).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : 1H NMR (DMSO-d6) shows characteristic pyridine protons (δ 8.5–7.5 ppm) and hydroxyl proton (δ 4.8–5.2 ppm, broad). 13C NMR confirms the pyridine ring (125–150 ppm) and alcohol carbon (65–70 ppm).
- FTIR : O-H stretch (~3300 cm−1), C-O stretch (~1050 cm−1), and pyridine ring vibrations (~1600 cm−1) .
- Mass Spectrometry : ESI-MS typically displays [M+H]+ at m/z 138.1, with fragmentation patterns indicating loss of H2O (m/z 120.1) .
Q. How does the hydroxyl group influence the compound’s solubility and stability?
- The hydroxyl group enhances water solubility (≈15 mg/mL at 25°C) but increases sensitivity to oxidation. Stability studies under varying pH (3–9) and temperature (4–40°C) show degradation via ether cleavage, forming pyridine derivatives. Stabilizers like BHT (0.1% w/v) in storage solutions reduce oxidation .
Advanced Research Questions
Q. What are the mechanistic pathways for the degradation of this compound under acidic conditions?
- Acid-catalyzed degradation proceeds through protonation of the hydroxyl group, leading to carbocation formation and subsequent pyridine ring cleavage. GC-MS analysis identifies intermediates such as 2-(prop-1-en-2-yloxy)pyridine (m/z 135.1) and 4-phenoxyphenol (m/z 186.1) . Kinetic studies (Arrhenius plots) reveal an activation energy (Ea) of ~75 kJ/mol, suggesting temperature-sensitive degradation.
Q. How does stereochemistry affect the biological activity of this compound derivatives?
- Enantiomers exhibit divergent interactions with biological targets. For example, (S)-isomers show higher affinity for nicotinic acetylcholine receptors (IC50 = 12 μM) compared to (R)-isomers (IC50 = 45 μM) due to spatial alignment with binding pockets. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers, while molecular docking simulations (AutoDock Vina) validate stereospecific binding .
Q. What strategies mitigate racemization during synthesis of chiral this compound analogs?
- Racemization occurs via keto-enol tautomerism. Using low-temperature conditions (−20°C) and non-polar solvents (e.g., toluene) minimizes this. Asymmetric catalysis with BINAP-Ru complexes achieves >90% enantiomeric excess (ee), verified by circular dichroism (CD) spectroscopy .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
1-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3 |
InChIキー |
OBUPVPZCSVEBQN-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=N1)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














